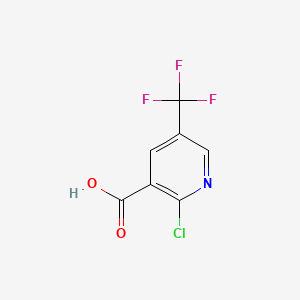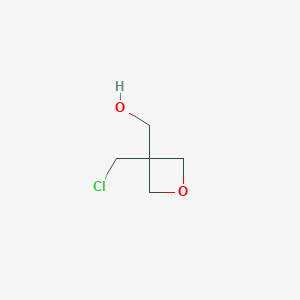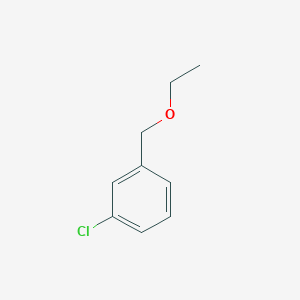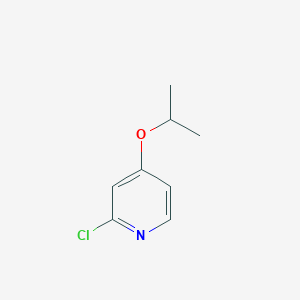
2-Chloro-5-(trifluoromethyl)nicotinic acid
Vue d'ensemble
Description
2-Chloro-5-(trifluoromethyl)nicotinic acid is a chemical compound with the molecular formula C7H3ClF3NO2 . It has a molecular weight of 225.55 .
Synthesis Analysis
The synthesis of 2-Chloro-5-(trifluoromethyl)nicotinic acid involves several steps. A preparation process for 2-Chloronicotinic acid has been disclosed in a patent . The process involves oxidation and chlorination reactions. The oxidation yields are high with the use of acetyl pyruvic molybdenum as the catalyst and oxidizer . The chloro-substitution yields are above 85 percent .Molecular Structure Analysis
The molecular structure of 2-Chloro-5-(trifluoromethyl)nicotinic acid can be represented by the SMILES stringC1=C(C(=NC=C1C(F)(F)F)Cl)C(=O)O . The InChI key is RMSKYTKOFDQVEL-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
2-Chloro-5-(trifluoromethyl)nicotinic acid is a solid compound . It has a melting point of 173°C to 178°C .Applications De Recherche Scientifique
Herbicidal Activity
Research indicates that derivatives of nicotinic acid, including 2-chloro-5-(trifluoromethyl)nicotinic acid, show promising herbicidal activity. A study by Yu et al. (2021) synthesized N-(arylmethoxy)-2-chloronicotinamides and tested their herbicidal efficiency. The compound 5f, closely related to 2-chloro-5-(trifluoromethyl)nicotinic acid, exhibited significant herbicidal activity against certain weed species, suggesting the potential of these compounds in developing new herbicides (Chen Yu et al., 2021).
Industrial Production of Nicotinic Acid
Nicotinic acid, a derivative of 2-chloro-5-(trifluoromethyl)nicotinic acid, has vital industrial applications. Lisicki et al. (2022) reviewed methods to produce nicotinic acid, focusing on ecological methods that could be applied in industry. This highlights the importance of sustainable production processes for compounds like 2-chloro-5-(trifluoromethyl)nicotinic acid in industrial contexts (Dawid Lisicki et al., 2022).
Crystal Structure Analysis
The polymorphism of nonsteroidal anti-inflammatory drugs, including those related to 2-chloro-5-(trifluoromethyl)nicotinic acid, has been studied. For instance, Liu et al. (2020) investigated the crystal forms of flunixin, a drug structurally related to 2-chloro-5-(trifluoromethyl)nicotinic acid. This research is crucial for understanding the structural characteristics and stability of such compounds (Hao Liu et al., 2020).
Synthesis and Biological Activity
Significant research has been conducted on synthesizing and testing the biological activity of nicotinic acid derivatives. For example, Paruch et al. (2022) synthesized novel nicotinic acid derivatives and evaluated their antimicrobial activity. These studies are essential for exploring the potential medical applications of compounds like 2-chloro-5-(trifluoromethyl)nicotinic acid (K. Paruch et al., 2022).
Luminescence Studies
Godlewska et al. (2020) studied the optical properties of certain complexes involving nicotinic acid derivatives. Their research focused on understanding the luminescence and excited state dynamics of these compounds, which is relevant for applications in material science (P. Godlewska et al., 2020).
Safety and Hazards
Mécanisme D'action
Target of Action
Compounds with a trifluoromethyl group have been shown to exhibit improved drug potency towards certain enzymes
Mode of Action
It is known that the trifluoromethyl group can enhance the potency of drugs by lowering the pka of the cyclic carbamate, enabling a key hydrogen bonding interaction with the protein . This suggests that the trifluoromethyl group in this compound may play a crucial role in its interaction with its targets.
Propriétés
IUPAC Name |
2-chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO2/c8-5-4(6(13)14)1-3(2-12-5)7(9,10)11/h1-2H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSKYTKOFDQVEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)O)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90478375 | |
| Record name | 2-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90478375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
505084-59-3 | |
| Record name | 2-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90478375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-5-(trifluoromethyl)nicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4',5-Dichloro-[1,1'-biphenyl]-2-amine](/img/structure/B3024596.png)
![Methyl [6-(chlorosulfonyl)-1H-benzimidazol-2-yl]carbamate](/img/structure/B3024597.png)

![Carbamic acid, N-[trans-4-(cyanomethyl)cyclohexyl]-, 1,1-dimethylethyl ester](/img/structure/B3024600.png)


![3-Chloroimidazo[1,2-a]pyridine](/img/structure/B3024605.png)






